

Application Notes and Protocols: Dosing and Administration of Alpelisib in Mouse Models

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Compound of Interest

Compound Name: *Alpelisib hydrochloride*

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Introduction:

Alpelisib, also known as BYL719, is a potent and selective inhibitor of the p110 α isoform of phosphoinositide 3-kinase (PI3K).[1][2] Activating mutations in the PIK3CA gene, which encodes the p110 α subunit, are common oncogenic drivers in various cancers, making Alpelisib a critical tool in preclinical cancer research.[2] The PI3K/AKT/mTOR signaling pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[1] Alpelisib's inhibitory action blocks this pathway, leading to decreased cellular proliferation and increased cell death.[1] These application notes provide detailed information and standardized protocols for the effective dosing and administration of Alpelisib in mouse models, a cornerstone for in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Data Presentation: Quantitative Summary

Table 1: Alpelisib Dosing Regimens in Mouse Models

Mouse Strain	Tumor Model	Alpelisib Dose	Administration Route	Dosing Schedule	Key Outcomes	Reference(s)
NSG Mice	MCF10A-PIK3CAH1 047R Breast Cancer	50 mg/kg	Oral Gavage	Once daily; 5 days on, 2 days off, repeat after 1-week break	Significantly delayed tumor formation.	[3]
Athymic Nude Mice	HCC1954 Breast Cancer Xenograft	30 mg/kg	Oral Gavage	Daily	Significantly reduced tumor growth when combined with trastuzumab.	[4]
C57Bl/6J Mice	MOS-J Osteosarcoma	12.5 and 50 mg/kg	Oral Administration	Daily	Significantly reduced tumor volumes.	[5]
Rj:NMRI-nude Mice	HOS-MNNG Osteosarcoma	50 mg/kg	Oral Administration	Daily	Significantly reduced tumor growth.	[5]
Athymic Nude Mice	Rat1-myr-p110 α Xenograft	12.5, 25, and 50 mg/kg	Oral Gavage	Single or repeated daily doses	Dose-dependent tumor growth inhibition and regressions.	[6][7]

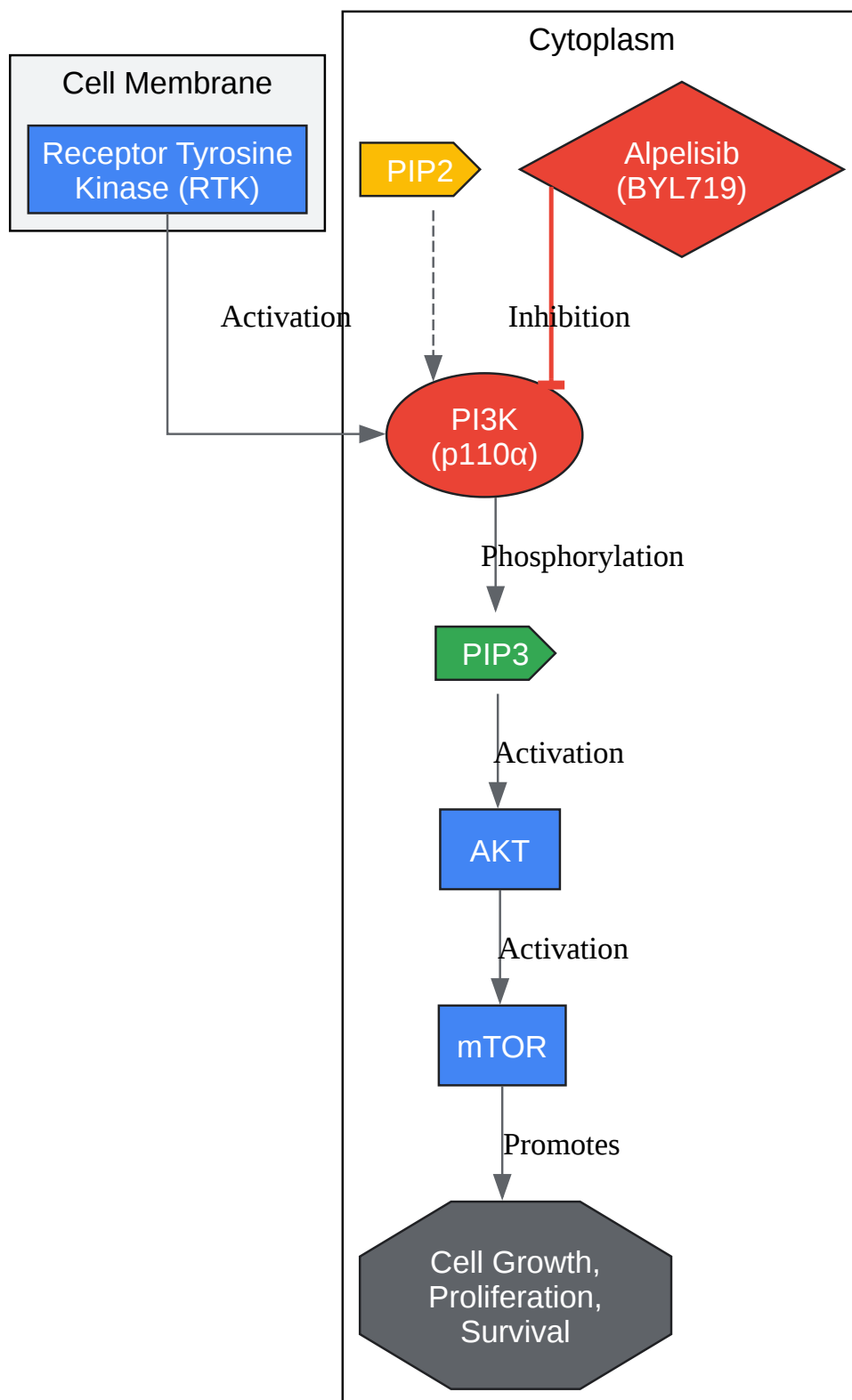
Middle-aged C57BL/6J Mice	Non-tumor (Aging Study)	0.3 g/kg in diet	Diet Incorporation	Ad libitum for 6 weeks	Long-term efficacy in suppressing insulin signaling without major toxicity.	[8][9]
Middle-aged C57BL/6J Mice	Non-tumor (PK Study)	3.6 mg/kg	Oral Gavage	Single dose	Higher peak plasma concentration compared to diet administration.	[8][9]

Table 2: Pharmacokinetic Parameters of Alpelisib in Rodents

Species / Model	Dose & Route	Peak Plasma Concentration (Cmax)	Half-life (t _{1/2})	Key Notes	Reference(s)
Middle-aged Mice	3.6 mg/kg (Oral Gavage)	9.2 µM	~1.5 hours	Single bolus administration leads to a higher peak concentration.	[8] [9] [10]
Middle-aged Mice	0.3 g/kg (in Diet)	3.6 µM	~1.5 hours	Diet incorporation results in lower but more sustained exposure.	[8] [9] [10]
Female Sprague Dawley Rats	1 mg/kg (Intravenous)	Not Applicable	2.9 ± 0.2 hours	Provides a baseline for elimination half-life.	[5]
Athymic Nude Mice	12.5, 25, 50 mg/kg (Oral)	Dose-dependent	Not specified	Drug exposure in tumor and plasma paralleled pathway inhibition.	[6] [7]

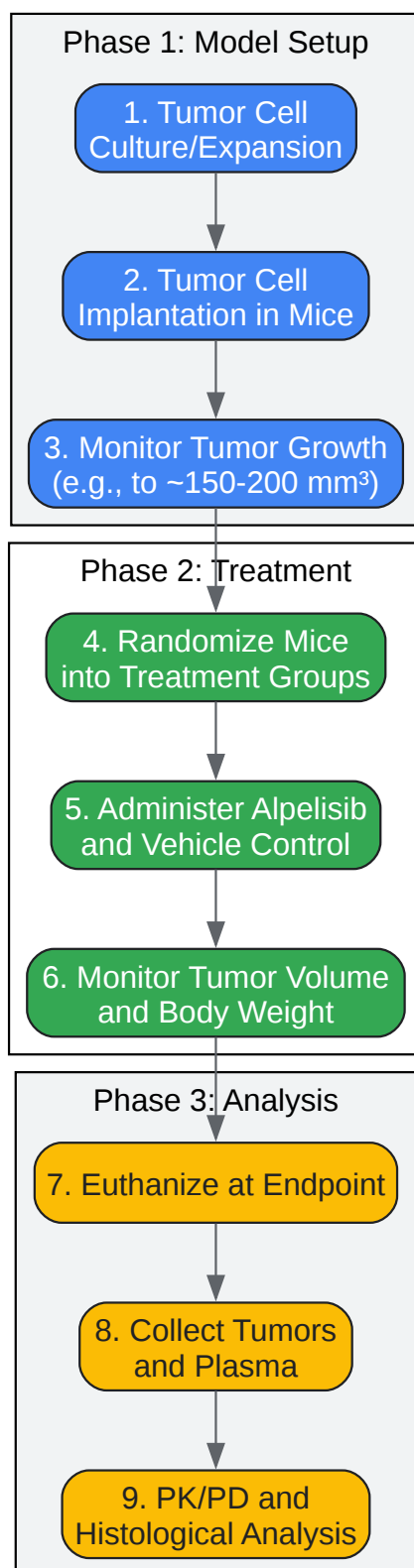
Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of Alpelisib and a typical experimental workflow for in vivo studies.



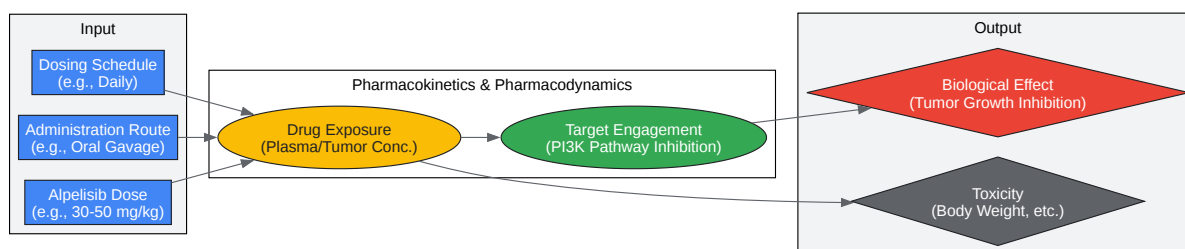
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Caption: Alpelisib selectively inhibits the p110 α subunit of PI3K.



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Caption: Workflow for in vivo efficacy testing of Alpelisib.



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Caption: Relationship between dosing, PK/PD, and outcomes.

Experimental Protocols

Protocol 1: Preparation of Alpelisib for Oral Gavage (Solution)

This protocol is adapted from methodologies used in preclinical studies.[\[4\]](#)[\[5\]](#)[\[11\]](#)

Materials:

- Alpelisib (BYL719) powder
- Dimethyl sulfoxide (DMSO)
- PEG400 (Polyethylene glycol 400)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes or conical tubes

- Vortex mixer and/or magnetic stirrer

Vehicle Composition:

- 10% DMSO
- 40% PEG400
- 5% Tween-80
- 45% Saline

Procedure:

- **Calculate Required Amounts:** Determine the total volume of dosing solution needed based on the number of mice, their average weight, and the dosing volume (typically 100 μ L for a 20-25g mouse). Calculate the mass of Alpelisib required for your target concentration (e.g., for a 50 mg/kg dose in a 25g mouse at 100 μ L, the concentration is 12.5 mg/mL).
- **Dissolve Alpelisib in DMSO:** Weigh the calculated amount of Alpelisib powder and place it in a sterile tube. Add the required volume of DMSO (10% of the final volume) to the powder. Vortex or sonicate until the Alpelisib is completely dissolved.
- **Add Co-solvents:** Add PEG400 (40% of the final volume) to the DMSO-Alpelisib mixture. Mix thoroughly.
- **Add Surfactant:** Add Tween-80 (5% of the final volume) and mix again until the solution is homogeneous.
- **Add Saline:** Add the final volume of saline (45% of the final volume) and mix until a clear, uniform solution is achieved.
- **Storage and Administration:** Prepare this formulation fresh daily. Before administration, visually inspect the solution for any precipitation. Administer the calculated volume to each mouse via oral gavage using an appropriate gauge feeding needle.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for assessing the anti-tumor activity of Alpelisib.^[3]^[4]^[6]

Materials and Animals:

- Immunocompromised mice (e.g., Athymic Nude, NSG)
- Tumor cells with a PIK3CA mutation (e.g., HCC1954, MCF10A-PIK3CAH1047R)
- Cell culture medium, serum, and supplements
- Matrigel (or similar basement membrane matrix)
- Alpelisib formulation (see Protocol 1) and vehicle control
- Calipers for tumor measurement
- Anesthesia and euthanasia supplies

Procedure:

- Tumor Cell Implantation:
 - Harvest tumor cells during their logarithmic growth phase.
 - Resuspend the cells in a 1:1 mixture of sterile PBS (or serum-free media) and Matrigel at a concentration of 5×10^7 cells/mL.
 - Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the flank of each mouse.
- Tumor Growth Monitoring:
 - Allow tumors to establish and grow. Begin measuring tumors with calipers 2-3 times per week once they are palpable.

- Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- Randomization and Treatment Initiation:
 - When the average tumor volume reaches a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, Alpelisib 50 mg/kg). Ensure the average tumor volume is similar across all groups.
 - Begin daily treatment administration via oral gavage as per the chosen dosing schedule.
- In-life Monitoring:
 - Continue to measure tumor volumes and body weights 2-3 times per week.
 - Monitor the animals for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.
- Study Endpoint and Tissue Collection:
 - The study may be terminated when tumors in the control group reach a maximum allowed size (e.g., 1500-2000 mm³) or after a fixed duration.
 - At the endpoint, euthanize the mice according to approved institutional protocols.
 - Collect blood for pharmacokinetic analysis and excise tumors for pharmacodynamic (e.g., Western blot for p-AKT) and histological analysis.[\[6\]](#)[\[7\]](#)
- Data Analysis:
 - Plot the mean tumor volume \pm SEM for each group over time.
 - Analyze the statistical significance of differences in tumor growth between the treatment and control groups. Calculate metrics such as Tumor Growth Inhibition (TGI).

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